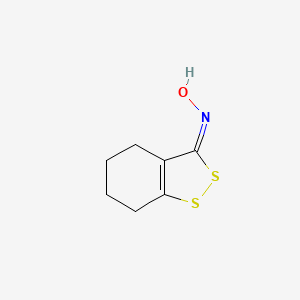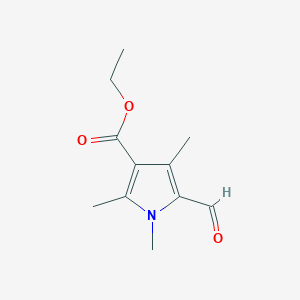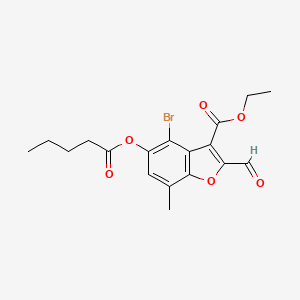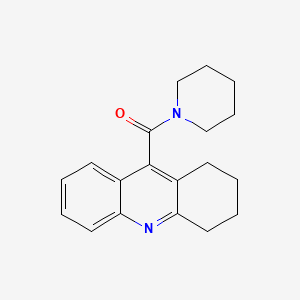
6-chloro-5-methoxypyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-methoxypyridine-3-sulfonamide (CMPS) is an organic compound that has been widely studied in the scientific community due to its potential applications in chemistry, biochemistry, and medicine. CMPS is a member of the pyridine sulfonamide family and is composed of a six-membered ring of alternating nitrogen and sulfur atoms, with a chlorine and methoxy substituent attached to the nitrogen atom. CMPS is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in biocatalysis, and as a drug target in the development of new therapies.
Wissenschaftliche Forschungsanwendungen
6-chloro-5-methoxypyridine-3-sulfonamide has been studied extensively in the scientific community due to its potential applications in a variety of fields. In organic synthesis, 6-chloro-5-methoxypyridine-3-sulfonamide can be used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals. In biocatalysis, 6-chloro-5-methoxypyridine-3-sulfonamide can be used as a catalyst for the synthesis of a variety of compounds, including amino acids and peptides. In the development of new therapies, 6-chloro-5-methoxypyridine-3-sulfonamide can be used as a drug target for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-chloro-5-methoxypyridine-3-sulfonamide is not fully understood. However, it is believed that 6-chloro-5-methoxypyridine-3-sulfonamide acts as an inhibitor of enzymes involved in the biosynthesis of certain compounds. It is thought that 6-chloro-5-methoxypyridine-3-sulfonamide binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the reaction. This inhibition of enzyme activity can lead to the inhibition of the biosynthesis of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-5-methoxypyridine-3-sulfonamide are not fully understood. However, it is believed that 6-chloro-5-methoxypyridine-3-sulfonamide may have a variety of effects on the body. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been shown to inhibit the growth of certain cancer cells. Additionally, 6-chloro-5-methoxypyridine-3-sulfonamide has been shown to have anti-inflammatory and anti-allergic effects, as well as anticonvulsant and anticonvulsant-like effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-5-methoxypyridine-3-sulfonamide in laboratory experiments include its low cost, its ease of synthesis, and its versatility. Additionally, 6-chloro-5-methoxypyridine-3-sulfonamide is a relatively stable compound, making it suitable for use in a variety of laboratory experiments. The limitations of using 6-chloro-5-methoxypyridine-3-sulfonamide in laboratory experiments include its potential toxicity, its limited solubility in water, and its potential to interact with other compounds.
Zukünftige Richtungen
The potential future directions for 6-chloro-5-methoxypyridine-3-sulfonamide research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential as a catalyst for the synthesis of a variety of compounds. Additionally, further research could be conducted into its potential toxicity and its potential to interact with other compounds. Finally, further research could be conducted into its potential applications in the development of new drugs and therapies.
Synthesemethoden
6-chloro-5-methoxypyridine-3-sulfonamide can be synthesized by a number of different methods. The most common method is the reaction of pyridine-3-sulfonyl chloride with 5-methoxy-6-chloropyridine in the presence of a base such as sodium hydroxide. This reaction produces the desired product in high yields. Other methods of synthesis include the use of a Friedel-Crafts reaction and the use of a Grignard reagent.
Eigenschaften
IUPAC Name |
6-chloro-5-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3,(H2,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAQGSJTGRNQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-methoxypyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














